molecular formula C10H12O7 B1582892 Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate CAS No. 6270-57-1

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Cat. No. B1582892
CAS RN: 6270-57-1
M. Wt: 244.2 g/mol
InChI Key: JGCMPUKYPRCPRE-UHFFFAOYSA-N
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Description

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFD) is an important organic compound that has been studied for its potential applications in various scientific research fields. DDFD is a cyclic diester of furan and is a colorless, crystalline solid with a melting point of about 140°C. It is a versatile compound that has been used in the synthesis of various organic compounds, in the synthesis of novel catalysts, and in the development of new materials for various applications. In addition, DDFD has also been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Synthesis and Characterization

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate has been a subject of interest in organic synthesis. It has been synthesized through various methods, demonstrating its versatility and importance in organic chemistry. For instance, Boltacheva et al. (2019) achieved its synthesis by reacting lithium 4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate with manganese(III) acetate, revealing its complex chemical structure through X-ray analysis (Boltacheva et al., 2019). Additionally, Li Wei-jie (2006) described a concise method for synthesizing 3,4-disubstitutedfuran-2,5-dicarboxylic acids, including this compound, showcasing the compound's utility in the preparation of various derivatives (Li Wei-jie, 2006).

Chemical Properties and Reactions

The compound's chemical properties and reactions have been extensively studied. Holzer et al. (1994) explored the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane, leading to the formation of interesting derivatives, which were characterized by spectroscopic methods (Holzer et al., 1994). Yamaguchi et al. (1997) prepared isopropenyldihydrofurandicarboxylates, including diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate, by cyclization of diethyl 2-oxosuccinate, highlighting its reactivity and potential in creating new molecular structures (Yamaguchi et al., 1997).

Applications in Material Science

The compound has also found applications in material science. For instance, Pamuk Algi et al. (2013) demonstrated its use in creating new electrochromic materials. They copolymerized a derivative of this compound with 3,4-ethylenedioxythiophene, resulting in a copolymer with multicolor electrochromic properties, suitable for applications like camouflage and full-color electrochromic devices (Pamuk Algi et al., 2013).

Pharmaceutical Research

In the field of pharmaceutical research, Bozorov et al. (2017) synthesized and evaluated a series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potential antitumor and anti-influenza virus agents. Their study demonstrated the compound's relevance in developing new therapeutic agents (Bozorov et al., 2017).

properties

IUPAC Name

diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O7/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCMPUKYPRCPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284092
Record name Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6270-57-1
Record name 6270-57-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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